molecular formula C10H17N3O2 B2864272 Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate CAS No. 2248259-87-0

Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate

Cat. No.: B2864272
CAS No.: 2248259-87-0
M. Wt: 211.265
InChI Key: LSGNQXVCNZZVLA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate is an organic compound that features a pyrazole ring, an amino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Amination: The pyrazole derivative is then subjected to amination to introduce the amino group.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
  • Tert-butyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

Uniqueness

Tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate is unique due to the position of the amino group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-amino-3-(1H-pyrazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)6-7-4-5-12-13-7/h4-5,8H,6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNQXVCNZZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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